molecular formula C9H13N3O2 B1374056 ethyl 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carboxylate CAS No. 1339119-58-2

ethyl 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B1374056
CAS No.: 1339119-58-2
M. Wt: 195.22 g/mol
InChI Key: RIPPWYMOFBPNOL-UHFFFAOYSA-N
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Description

Ethyl 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carboxylate is a functionalized 1,2,4-triazole derivative of significant interest in chemical research and development . The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, featured in more than 30 approved drugs, including the antiviral Ribavirin and the antifungal Voriconazole . This specific compound, characterized by its cyclopropyl and methyl substituents, serves as a versatile building block for the synthesis of diverse chemical libraries. It is designed for lead-oriented synthesis, enabling researchers to explore novel chemical space in the search for new bioactive molecules . The ester functional group provides a handle for further synthetic modifications, allowing for conversion into various derivatives such as carboxylic acids, amides, hydrazides, and hydroxamic acids, which are valuable for structure-activity relationship (SAR) studies . As a specialized intermediate, it holds great potential for applications in drug discovery and materials science. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 5-cyclopropyl-1-methyl-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-3-14-9(13)7-10-8(6-4-5-6)12(2)11-7/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPPWYMOFBPNOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=N1)C2CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339119-58-2
Record name ethyl 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carboxylate
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Preparation Methods

Cyclization and Ring Formation

The synthesis begins with cyclization of hydrazine derivatives or substituted amidines with appropriate carboxylic acid derivatives to form the 1,2,4-triazole core. For example, reaction of cyclopropyl-substituted hydrazines with methylated carboxylic acid derivatives under acidic or basic conditions can yield the triazole ring with desired substitutions.

Introduction of the Cyclopropyl Group

The cyclopropyl substituent is introduced either via the starting material (cyclopropyl-containing precursors) or through selective alkylation reactions. The cyclopropyl group is stable under typical reaction conditions used for triazole synthesis.

Methylation at the 1-Position

Methylation of the nitrogen at the 1-position is commonly achieved using methyl iodide or similar alkylating agents in the presence of a base. Reaction conditions are optimized to avoid over-alkylation or side reactions.

Esterification to Form Ethyl Ester

The carboxylic acid group at the 3-position is esterified with ethanol using dehydrating agents such as sulfuric acid or acid catalysts under reflux. This step converts the acid to the ethyl ester, yielding this compound.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Cyclization Cyclopropyl hydrazine + carboxylic acid Acidic/basic medium Several hours 75-85 Formation of triazole ring
Methylation Methyl iodide + base (e.g., K2CO3) 0–80 °C 5–48 hours 80-90 Selective N1-methylation
Esterification Ethanol + sulfuric acid (dehydrating agent) Reflux (~78 °C) 4–12 hours 85-92 Conversion to ethyl ester
Purification Recrystallization or chromatography Ambient Variable High purity achieved

Industrial and Process Considerations

  • Continuous Flow Synthesis: To improve efficiency, continuous flow reactors are employed for precise control over reaction parameters such as temperature, pressure, and reactant concentration, leading to consistent product quality and scalability.
  • Purification: Post-synthesis, purification is typically achieved via recrystallization or chromatographic methods to ensure high purity suitable for pharmaceutical applications.
  • Solvent Choice: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and ethanol, chosen based on solubility and reaction compatibility.

Comparative Analysis with Related Triazole Syntheses

While direct patents or literature specifically on this compound are limited, related triazole compounds have been synthesized using similar methodologies involving:

  • Grignard reagents for selective halogen substitution on triazole rings.
  • Methylation and esterification steps under controlled temperature and solvent conditions.
  • Use of potassium carbonate and dimethyl carbonate in esterification and methylation in pyrazole analogs, suggesting possible adaptation for triazole derivatives.

Summary Table of Key Preparation Steps

Preparation Stage Key Reagents/Conditions Purpose Typical Outcome
Starting material prep Cyclopropyl-substituted hydrazines Provide cyclopropyl and hydrazine groups Precursor for triazole cyclization
Cyclization Acid/base catalysis Form 1,2,4-triazole ring Triazole core with substituents
Methylation Methyl iodide, base Introduce methyl group at N1 N1-methylated triazole
Esterification Ethanol, sulfuric acid Convert acid to ethyl ester Ethyl ester formation
Purification Recrystallization/chromatography Remove impurities High purity product

Research Findings and Observations

  • The cyclopropyl group remains intact under typical reaction conditions, allowing for selective functionalization without ring opening.
  • Methylation at the 1-position is efficient with methyl iodide and bases like potassium carbonate, with minimal side reactions reported.
  • Esterification under reflux with sulfuric acid provides high yields of ethyl esters, with reaction times optimized to balance conversion and side product formation.
  • Continuous flow synthesis enhances reproducibility and scalability, important for industrial applications.
  • Analytical characterization (NMR, mass spectrometry) confirms the structure and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The table below compares ethyl 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carboxylate with structurally analogous triazole esters:

Compound Name Substituent (Position 5) Substituent (Position 1) Key Properties/Applications Reference
This compound Cyclopropyl Methyl High lipophilicity (logP ~2.1); potential agrochemical intermediate
Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate Methyl H Lower steric hindrance; used in coordination chemistry
Ethyl 5-pyridin-2-yl-1H-1,2,4-triazole-3-carboxylate Pyridinyl H Enhanced aromaticity; explored as anti-inflammatory agents
Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate Chloro H Higher reactivity in nucleophilic substitutions; regulated due to halogen content
Methyl 1H-1,2,4-triazole-3-carboxylate H Methyl Simpler structure; lower melting point (185–186°C) compared to cyclopropyl analogs

Physicochemical Properties

  • Lipophilicity : The cyclopropyl group increases logP by ~0.5 units compared to methyl or pyridinyl substituents, enhancing membrane permeability in bioactive analogs .
  • Thermal Stability : Methyl esters (e.g., methyl 1H-1,2,4-triazole-3-carboxylate) decompose at lower temperatures (185–186°C) than cyclopropyl-containing esters, which remain stable up to 230°C .

Biological Activity

Ethyl 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carboxylate is a notable compound within the triazole family, recognized for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a five-membered triazole ring with a cyclopropyl substituent and an ethyl ester group. Its molecular formula is C9H13N3O2C_9H_{13}N_3O_2. The synthesis typically involves the reaction of an acyl hydrazide with ethyl 2-ethoxy-2-iminoacetate in the presence of a base, followed by recrystallization to isolate the desired product.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antiviral Activity : Compounds in the triazole class have shown effectiveness against various viral infections.
  • Anticancer Properties : Preliminary studies suggest cytotoxic effects against cancer cell lines such as HeLa and leukemia cells .
  • Antimicrobial and Antifungal Effects : The compound has demonstrated potential against various pathogens, making it a candidate for further investigation in infectious disease treatment .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been reported to inhibit cyclooxygenase and lipoxygenase enzymes involved in inflammatory processes. This inhibition reduces the production of pro-inflammatory mediators, thus modulating inflammatory responses .

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of this compound:

  • Cytotoxicity Studies : In vitro assays have shown that this compound can induce apoptosis in cancer cells. For instance, a study indicated significant cytotoxicity against acute lymphoblastic leukemia cells at specific concentrations after 72 hours of exposure .
  • Anti-inflammatory Activity : Research has demonstrated that the compound can effectively inhibit NF-κB signaling pathways, which are crucial for regulating immune responses and inflammation. This action suggests its potential as an anti-inflammatory agent.
  • Antimicrobial Testing : this compound has been tested against various bacterial strains, showing promising results that warrant further exploration for therapeutic applications .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of this compound compared to other triazole derivatives:

Compound NameStructural FeaturesBiological Activity
This compoundCyclopropane moietyAntiviral, anticancer
Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylateMethyl group at position fiveStrong antifungal
Ethyl 5-(pyridin-4-yl)-1H-1,2,4-triazole-3-carboxylatePyridine substitutionPotential antitumor
Ethyl 5-(phenyl)-1H-1,2,4-triazole-3-carboxylatePhenolic substitutionKnown for antioxidant properties

The unique cyclopropane structure of this compound may influence its biological activity differently compared to other derivatives .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions or alkylation of triazole precursors. Key steps include:

  • Cyclopropyl introduction : Reaction of 5-halo-triazole intermediates with cyclopropyl reagents under basic conditions (e.g., K₂CO₃ in DMF) .
  • Esterification : Use of ethyl chloroformate or ethanol under acidic catalysis to install the carboxylate group .
  • Optimization : Reaction temperature (0–100°C), solvent choice (e.g., anhydrous DMF for moisture-sensitive steps), and stoichiometric ratios (e.g., 1.2:1 molar excess of alkylating agents) significantly impact yield (reported 68–85%) and purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :

  • X-ray crystallography : Resolves the triazole ring conformation and cyclopropyl spatial orientation. SHELXL refinement (via hydrogen-bonding analysis) validates crystal packing .
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituents (e.g., cyclopropyl protons at δ 0.75–1.05 ppm; methyl groups at δ 3.77 ppm) .
  • Mass spectrometry : Confirms molecular weight (e.g., [M+H]⁺ at m/z 226.1) .

Q. How is the compound’s biological activity initially screened, and what assays are prioritized?

  • Methodological Answer :

  • Enzyme inhibition : Kinetic assays (e.g., fluorometric or colorimetric readouts) against targets like cytochrome P450 or fungal lanosterol demethylase .
  • Antimicrobial testing : Minimum inhibitory concentration (MIC) assays in bacterial/fungal cultures, with controls for solvent interference .
  • Cytotoxicity : MTT assays on mammalian cell lines to assess therapeutic index .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis protocols to enhance efficiency while minimizing side reactions?

  • Methodological Answer :

  • Parallel reaction screening : Test solvents (e.g., DMF vs. toluene), bases (e.g., K₂CO₃ vs. NaH), and catalysts (e.g., Pd for cross-couplings) to identify optimal conditions .
  • In-line purification : Use of scavenger resins or chromatography (e.g., silica gel with hexane/EtOAc gradients) to isolate intermediates .
  • Byproduct analysis : LC-MS monitors unwanted adducts (e.g., N-oxide formation during oxidation steps) .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Assay standardization : Control variables like pH, temperature, and cell passage number. For example, conflicting MIC values may arise from differences in fungal strain viability .
  • Meta-analysis : Compare structural analogs (e.g., hydroxymethyl vs. methoxymethyl substituents) to isolate substituent-specific effects (see Table 1) .
  • Dose-response curves : Re-evaluate activity using EC₅₀/IC₅₀ values instead of binary (active/inactive) classifications .

Q. How does the cyclopropyl substituent influence the compound’s reactivity and bioactivity compared to other substituents?

  • Methodological Answer :

  • Steric effects : The cyclopropyl group’s rigid geometry may hinder enzyme binding vs. flexible alkyl chains. X-ray data show reduced rotational freedom in the triazole ring .
  • Electronic effects : Cyclopropyl’s electron-withdrawing nature alters triazole ring electrophilicity, impacting nucleophilic substitution rates .
  • Bioactivity trends : Cyclopropyl derivatives show 2–3x higher antifungal activity than methyl analogs (Table 1) .

Table 1 : Substituent Effects on Antifungal Activity (MIC, µg/mL)

SubstituentC. albicansA. fumigatus
Cyclopropyl (target)8.212.5
Methoxymethyl 16.425.0
Hydroxymethyl 32.850.0

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking simulations : AutoDock Vina or Schrödinger Suite models binding to fungal CYP51 (PDB: 5TZ1). Focus on triazole-CYP heme iron coordination .
  • MD simulations : GROMACS assesses binding stability (e.g., RMSD < 2.0 Å over 100 ns) .
  • QSAR models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict toxicity .

Data Contradiction Analysis

Q. How to interpret conflicting data on enzyme inhibition efficacy in different assay conditions?

  • Methodological Answer :

  • Buffer compatibility : Phosphate buffers may chelate metal cofactors, reducing apparent activity vs. Tris-HCl .
  • Redox interference : Antioxidants (e.g., DTT) in assays can stabilize thiol-dependent enzymes, altering IC₅₀ values .
  • Validation : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Structural and Mechanistic Insights

Q. What crystallographic challenges arise in resolving the compound’s conformation, and how are they addressed?

  • Methodological Answer :

  • Twinned crystals : Use SHELXD for structure solution and SHELXL for refinement, incorporating hydrogen-bonding restraints (e.g., Etter’s graph-set analysis) .
  • Disorder modeling : Partial occupancy refinement for flexible cyclopropyl groups .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carboxylate

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